(4,5-Difluoro-2-(morpholinosulfonyl)phenyl)boronic acid
Overview
Description
“(4,5-Difluoro-2-(morpholinosulfonyl)phenyl)boronic acid” is a chemical compound used in scientific research . It exhibits perplexity and burstiness, making it suitable for various applications ranging from medicinal chemistry to materials science.
Synthesis Analysis
Boronic acids, including “this compound”, can be used as building blocks and synthetic intermediates . They can be used as reactants/reagents in the preparation of substituted phenylalanine derivatives as factor XI modulators for treating thrombotic and thromboembolic diseases .Molecular Structure Analysis
The molecular structure of boronic acids is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .Chemical Reactions Analysis
Boronic acids are widely used in Suzuki–Miyaura (SM) cross-coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of SM cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by the presence of the boronic acid group. For example, the boronic acid group can lower the pKa of the neighbouring boronic acid, thereby facilitating diol binding at neutral pH .Scientific Research Applications
Catalysts in Chemical Synthesis
Boronic acids are utilized as catalysts in several chemical reactions. For example, they catalyze dehydrative amidation between carboxylic acids and amines, highlighting their role in the synthesis of peptides and amidation reactions. This demonstrates their utility in facilitating reactions by acting as a key component in the reaction mechanism, especially in the formation of mixed anhydrides (Wang, Lu, & Ishihara, 2018).
Boronic Acid Mannich Reactions
Novel boronic acid Mannich reactions illustrate the versatility of boronic acids in creating complex organic compounds. These reactions involve the use of arylboronic acids to form 1-phenyl-1-morpholinoalkan-2-ones in moderate yields, demonstrating the utility of boronic acids in synthetic organic chemistry (Stas & Tehrani, 2007).
Building Blocks in Organic Synthesis
Boronic acids serve as synthetic intermediates and building blocks in various fields, including sensing, therapeutics, and biological labeling. Their combination with aminophosphonic acid groups, for example, opens new avenues for application in diverse areas of research (Zhang et al., 2017).
Protective Groups for Diols
They are employed as protective agents for diols, showcasing their importance in the synthesis of complex organic molecules. The water- and air-stability of the resulting cyclic boronic esters, along with their tolerance to various organic transformations, exemplifies their significant role in organic synthesis (Shimada et al., 2018).
Sensing Applications
Phenyl boronic acids are pivotal in the development of sensors for saccharide recognition. Their binding to pendant diols facilitates the creation of sensors capable of detecting biological and chemical substances, emphasizing the role of boronic acids in analytical chemistry and biosensing technologies (Mu et al., 2012).
Fluorescence Probes and Detection
Boronic acid derivatives are utilized in the synthesis of fluorescence probes for the detection of organophosphorus pesticides in fruit juices. The novel pH-responsive fluorescence probe based on boronic acid demonstrates its utility in environmental monitoring and food safety (Zhao et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(4,5-difluoro-2-morpholin-4-ylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF2NO5S/c12-8-5-7(11(15)16)10(6-9(8)13)20(17,18)14-1-3-19-4-2-14/h5-6,15-16H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLCGIUYQLWVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF2NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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